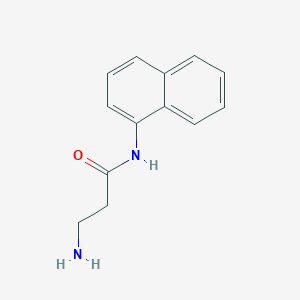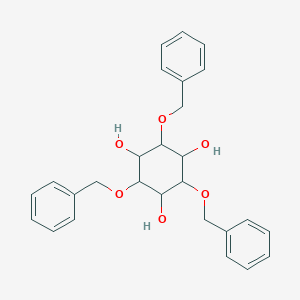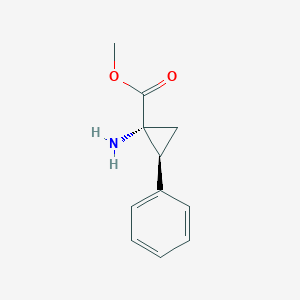
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has shown potential in various scientific research applications. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood, but it is believed to act on multiple pathways in the body. One proposed mechanism is through the activation of the Nrf2 pathway, which is responsible for regulating cellular responses to oxidative stress. Another proposed mechanism is through the inhibition of the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. Additionally, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its unique chemical structure, which allows for the study of its specific properties and potential therapeutic applications. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to fully understand its effects and potential uses.
Orientations Futures
There are many potential future directions for the study of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other areas of medicine. Overall, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has shown great promise in scientific research and has the potential to lead to important advancements in the field of medicine.
Méthodes De Synthèse
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can be synthesized using a variety of methods, including the reaction of cyclopropane carboxylic acid with phenylmagnesium bromide followed by the addition of a chiral amine. Another method involves the reaction of cyclopropane carboxylic acid with phenylboronic acid, followed by the addition of a chiral amine and subsequent reduction.
Applications De Recherche Scientifique
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been studied extensively for its potential therapeutic properties, including its ability to act as a neuroprotective agent. Studies have shown that methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can protect neurons from oxidative stress, which is a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
197778-15-7 |
|---|---|
Nom du produit |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
Clé InChI |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
SMILES isomérique |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
SMILES canonique |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R,2S)-rel- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



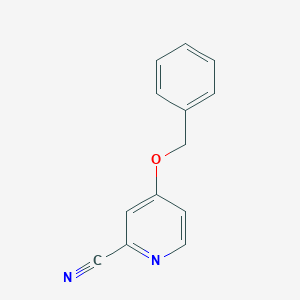
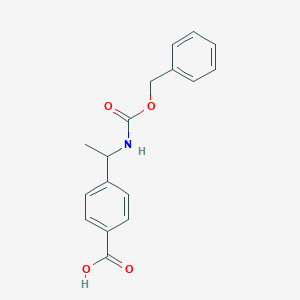
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
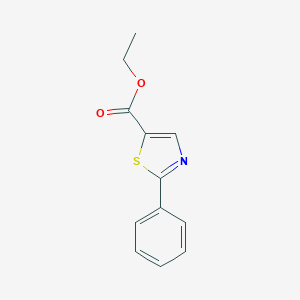
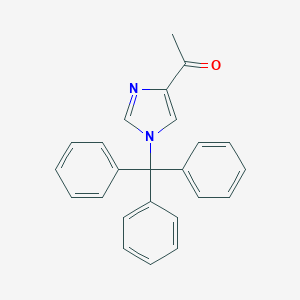
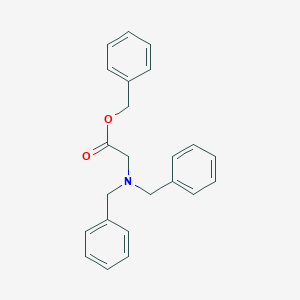
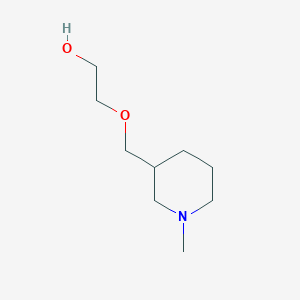
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)
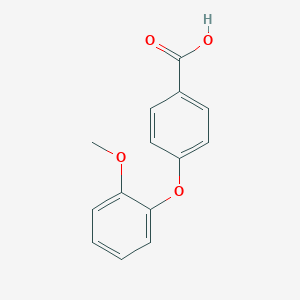

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
